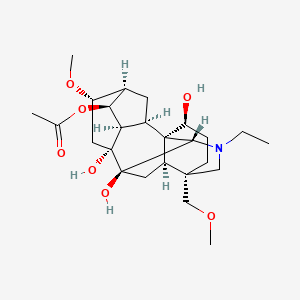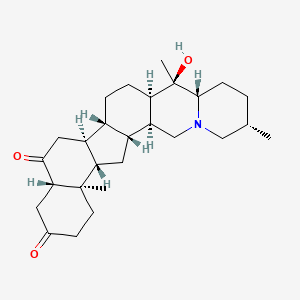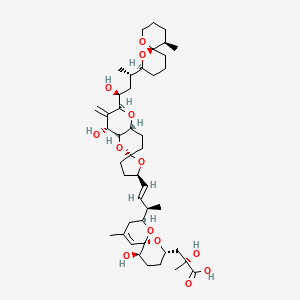
Diacetylkorseveriline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylkorseveriline is a chemical compound known for its antiarrhythmic properties, belonging to a novel structural class. It is effective against arrhythmia caused by aconitine, calcium chloride, electric stimulation of the ventricles, or ligature of the aorta. The compound has a molecular formula of C31H49NO4 and a molecular weight of 499.73 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diacetylkorseveriline involves multiple steps, starting from the extraction of korseveriline from natural sources. The extracted korseveriline is then subjected to acetylation reactions to form this compound. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop, ensuring high purity and quality of the final product. The production involves the use of cleanroom environments to prevent contamination and ensure the safety of the product.
Chemical Reactions Analysis
Types of Reactions: Diacetylkorseveriline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Diacetylkorseveriline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiarrhythmic properties and potential therapeutic applications in treating heart conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Diacetylkorseveriline exerts its effects by modulating ion channels in cardiac cells. It primarily targets sodium and calcium channels, reducing the excitability of cardiac cells and preventing abnormal heart rhythms. The compound binds to these ion channels, altering their conformation and reducing the influx of sodium and calcium ions, which stabilizes the cardiac membrane potential.
Comparison with Similar Compounds
Diacetylkorseveriline is unique due to its dual action on both sodium and calcium channels, which distinguishes it from other antiarrhythmic agents that typically target only one type of ion channel. Similar compounds include:
Korseveriline: The parent compound from which this compound is derived.
Lidocaine: A sodium channel blocker used as a local anesthetic and antiarrhythmic agent.
Verapamil: A calcium channel blocker used to treat hypertension and arrhythmias.
This compound’s dual action and novel structural class make it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
[(1R,2S,6R,9S,10R,11S,14S,15S,17R,18S,20R,23R,24S)-17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3/t17-,18-,21-,22-,23-,24-,25+,26-,27+,28-,29+,30-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOICABJMDCPU-LHTZQXJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














